molecular formula C7H8N2O B14743697 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine CAS No. 255-85-6

4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine

Cat. No.: B14743697
CAS No.: 255-85-6
M. Wt: 136.15 g/mol
InChI Key: JXIBWZNIZFYBMQ-UHFFFAOYSA-N
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Description

4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxadiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine typically involves cycloaddition reactions. One common method is the [2 + 4] cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method, however, is limited by the instability of N-acyldiazenes. An alternative approach involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by DMAP-catalyzed cycloaddition with allenoates .

Industrial Production Methods

the one-pot synthetic protocol mentioned above can be scaled up for gram-scale production, demonstrating its practicality for larger-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under aerobic conditions.

    Substitution: It can participate in substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aerobic oxidation of acylhydrazides leads to the formation of N-acyldiazenes, which can then undergo cycloaddition to form this compound .

Mechanism of Action

The mechanism by which 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the oxadiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

255-85-6

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4,6-dihydropyrido[1,2-c][1,3,5]oxadiazine

InChI

InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-8-7(9)3-1/h1-3,5H,4,6H2

InChI Key

JXIBWZNIZFYBMQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1COC=N2

Origin of Product

United States

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